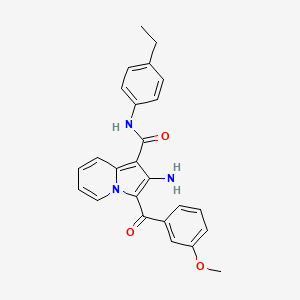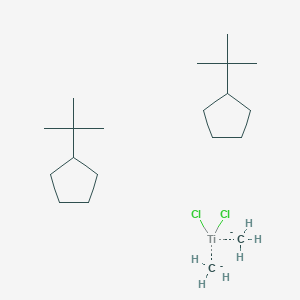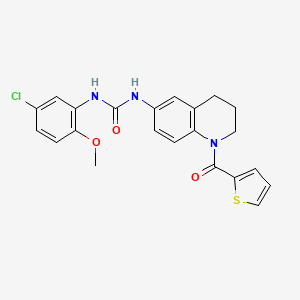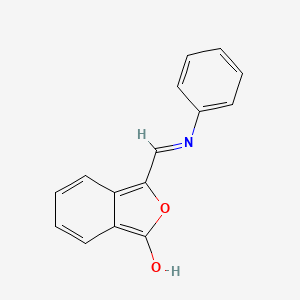![molecular formula C18H21N5O3S2 B2424876 (1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1013770-00-7](/img/structure/B2424876.png)
(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings can have significant effects on the compound’s physical and chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could affect its solubility, stability, and reactivity .
Scientific Research Applications
Molecular Interaction Studies
- Research on similar compounds has explored their molecular interactions with cannabinoid receptors. For instance, a study analyzed the conformational behavior and binding interactions of a pyrazole derivative with the CB1 cannabinoid receptor. This research contributes to understanding the molecular basis of receptor-ligand interactions (Shim et al., 2002).
Antimicrobial and Antibacterial Applications
- Novel pyrazole derivatives have shown significant antibacterial and biofilm inhibition activities. For example, a study on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial efficacies against various bacterial strains, including E. coli, S. aureus, and S. mutans. These findings are crucial for developing new antibacterial agents (Mekky & Sanad, 2020).
Anticancer Research
- Pyrazole derivatives have been evaluated for their anticancer activity. A study tested a series of polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, on various cancer cell lines. The results indicated that some compounds exhibited significant anticancer properties (Turov, 2020).
Antipsychotic Potential
- Research has also been conducted on pyrazole derivatives as potential antipsychotic agents. A study synthesized and evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, finding that these compounds showed antipsychotic-like properties in behavioral animal tests (Wise et al., 1987).
Enzyme Interaction and Drug Metabolism
- Another study focused on the oxidative metabolism of a novel antidepressant, where the interaction of pyrazole derivatives with various enzymes, including cytochrome P450, was explored. This research is vital for understanding drug metabolism and designing safer pharmaceutical compounds (Hvenegaard et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
For instance, imidazole and pyrazole derivatives have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Each of these activities would involve different biochemical pathways.
Pharmacokinetics
The solubility of a compound in water and other polar solvents, which is a key determinant of its bioavailability, can be influenced by the presence of polar functional groups and the overall polarity of the molecule .
Result of Action
Based on the activities reported for related compounds, it can be speculated that this compound may have a wide range of effects at the molecular and cellular levels, depending on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the tautomeric form of a compound, which can influence its reactivity, can be affected by the pH of the environment . Additionally, the stability of a compound can be influenced by temperature and light.
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S2/c1-12-10-15(20-21(12)2)17(24)22-6-8-23(9-7-22)18-19-14-5-4-13(28(3,25)26)11-16(14)27-18/h4-5,10-11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZIDEILGMKOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 6-(3,4-difluorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2424793.png)




![[(4-ETHYLPHENYL)CARBAMOYL]METHYL 3-CHLOROBENZOATE](/img/structure/B2424800.png)
![2-[N-(5-methyl-1,2-oxazol-3-yl)6-chloropyridine-3-sulfonamido]-N-(3-methylphenyl)acetamide](/img/structure/B2424802.png)
![N-(3-CHLORO-4-METHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2424803.png)
![N-[2-methyl-1-(4-methylphenyl)propan-2-yl]formamide](/img/structure/B2424805.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2424806.png)




